ethyl 1-(phenylethynyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 1-(phenylethynyl)-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds widely recognized for their presence in natural products and pharmaceuticals. This particular compound features an ethyl ester group, a phenylethynyl substituent, and an indole core, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(phenylethynyl)-1H-indole-2-carboxylate typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole core. The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and Sonogashira coupling to enhance efficiency and yield. The use of microwave irradiation can also be employed to reduce reaction times and improve overall productivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(phenylethynyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrides.
Substitution: The phenylethynyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 1-(phenylethynyl)-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-(phenylethynyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylethynyl group can interact with enzymes or receptors, modulating their activity. The indole core may also play a role in binding to biological targets, influencing cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A primary amine with a phenylethyl group, used in chiral resolutions.
1-Phenylethanol: An aromatic alcohol with a phenylethyl group, used in various chemical reactions.
2-(Phenylethynyl)-1,10-phenanthroline: A ligand used in coordination chemistry and luminescent materials.
Uniqueness
Ethyl 1-(phenylethynyl)-1H-indole-2-carboxylate is unique due to its combination of an indole core, phenylethynyl group, and ethyl ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C19H15NO2 |
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Molecular Weight |
289.3 g/mol |
IUPAC Name |
ethyl 1-(2-phenylethynyl)indole-2-carboxylate |
InChI |
InChI=1S/C19H15NO2/c1-2-22-19(21)18-14-16-10-6-7-11-17(16)20(18)13-12-15-8-4-3-5-9-15/h3-11,14H,2H2,1H3 |
InChI Key |
NPJISVWVDHPZPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1C#CC3=CC=CC=C3 |
Origin of Product |
United States |
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